2-Amino-N-isopropylacetamide
Overview
Description
“2-Amino-N-isopropylacetamide” is a chemical compound with the molecular formula C5H12N2O . It is also known as N-(Prop-2-yl)glycinamide hydrochloride . It is a solid substance at ambient temperature .
Synthesis Analysis
The synthesis of oligomeric thermoresponsive epoxide–amine adducts has been reported using 2-Amino-N-isopropylacetamide and α-amino-ε-caprolactam reacted with glycerol diglycidyl ether .
Molecular Structure Analysis
The molecular weight of 2-Amino-N-isopropylacetamide is 116.16 . The InChI code is 1S/C5H12N2O/c1-4(2)7-5(8)3-6/h4H,3,6H2,1-2H3,(H,7,8)
.
Chemical Reactions Analysis
In a study, 2-Amino-N-isopropylacetamide and α-amino-ε-caprolactam were reacted with glycerol diglycidyl ether to give novel oligomeric thermoresponsive epoxide–amine adducts .
Physical And Chemical Properties Analysis
2-Amino-N-isopropylacetamide is a solid substance at ambient temperature . It has a molecular weight of 116.16 .
Scientific Research Applications
- Specific Scientific Field : Organic Chemistry and Macromolecular Chemistry .
- Summary of the Application : 2-Amino-N-isopropylacetamide and α-amino-ε-caprolactam were reacted with glycerol diglycidyl ether to produce novel oligomeric thermoresponsive epoxide–amine adducts . These oligomers exhibit a lower critical solution temperature (LCST) behavior in water .
- Methods of Application or Experimental Procedures : The solubility properties of these oligomers were influenced with randomly methylated β-cyclodextrin (RAMEB-CD). The curing properties of the amine–epoxide mixtures were analyzed by oscillatory rheology and differential scanning calorimetry .
- Results or Outcomes : Significant differences in setting time, viscosity, and stiffness were observed in the curing properties of the amine–epoxide mixtures .
Safety And Hazards
properties
IUPAC Name |
2-amino-N-propan-2-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-4(2)7-5(8)3-6/h4H,3,6H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCKUYRPMPUHTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-isopropylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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